4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Overview
Description
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrano ring, and a pyrimidine ring, along with various functional groups such as amino, thio, and nitrile groups. The presence of these functional groups and the heterocyclic rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under reflux conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6OS/c21-14-6-2-1-4-12(14)10-29-20-26-17(23)16-15(11-5-3-7-25-9-11)13(8-22)18(24)28-19(16)27-20/h1-7,9,15H,10,24H2,(H2,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHFXXKKJELQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CN=CC=C4)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.